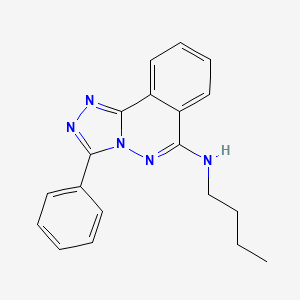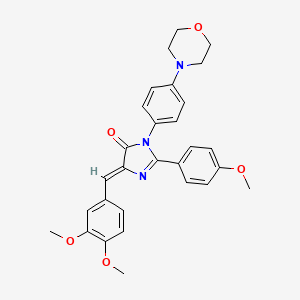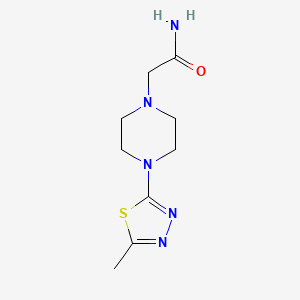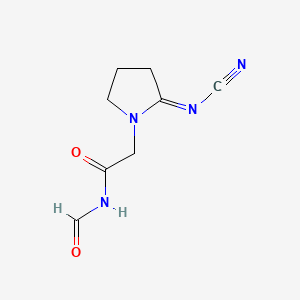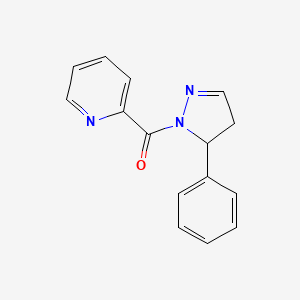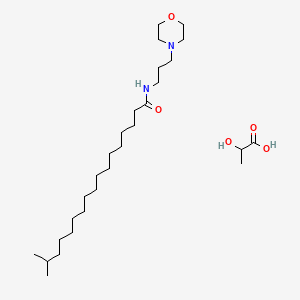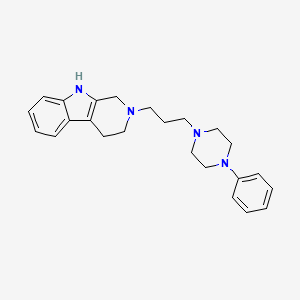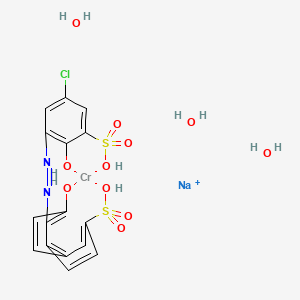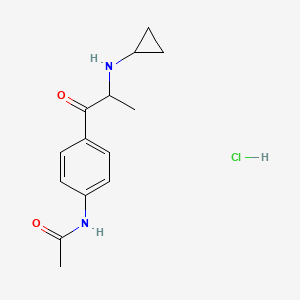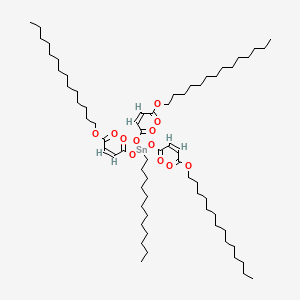![molecular formula C36H34CrN9O7- B12730128 2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid CAS No. 63872-05-9](/img/structure/B12730128.png)
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid is a complex compound that combines several functional groups and elements. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of chromium and the azo group in its structure suggests it may have unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid involves multiple steps. One common method involves the reaction of 2-aminoethanol with a chromium salt in the presence of a diazonium compound derived from 2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromium center can participate in oxidation reactions, potentially forming higher oxidation states.
Reduction: The azo group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction of the azo group can produce corresponding amines .
Scientific Research Applications
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chromium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The azo group can participate in electron transfer reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar amino and hydroxyl groups but lacking the complex structure and chromium center.
Chromium Complexes: Other chromium-containing compounds with different ligands and coordination environments.
Azo Compounds: Compounds with azo groups but different substituents and metal centers
Uniqueness
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid is unique due to its combination of functional groups and elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
63872-05-9 |
|---|---|
Molecular Formula |
C36H34CrN9O7- |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H13N4O3.C2H7NO.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;3-1-2-4;/h2*2-10H,1H3,(H,23,24);4H,1-3H2;/q2*-1;;/p+1 |
InChI Key |
POGKJQBIXUVKMK-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.C(CO)N.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


